

# AFM24 Technical Support Center: Troubleshooting Guides & FAQs

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## Compound of Interest

Compound Name: AFM24  
Cat. No.: B15144922

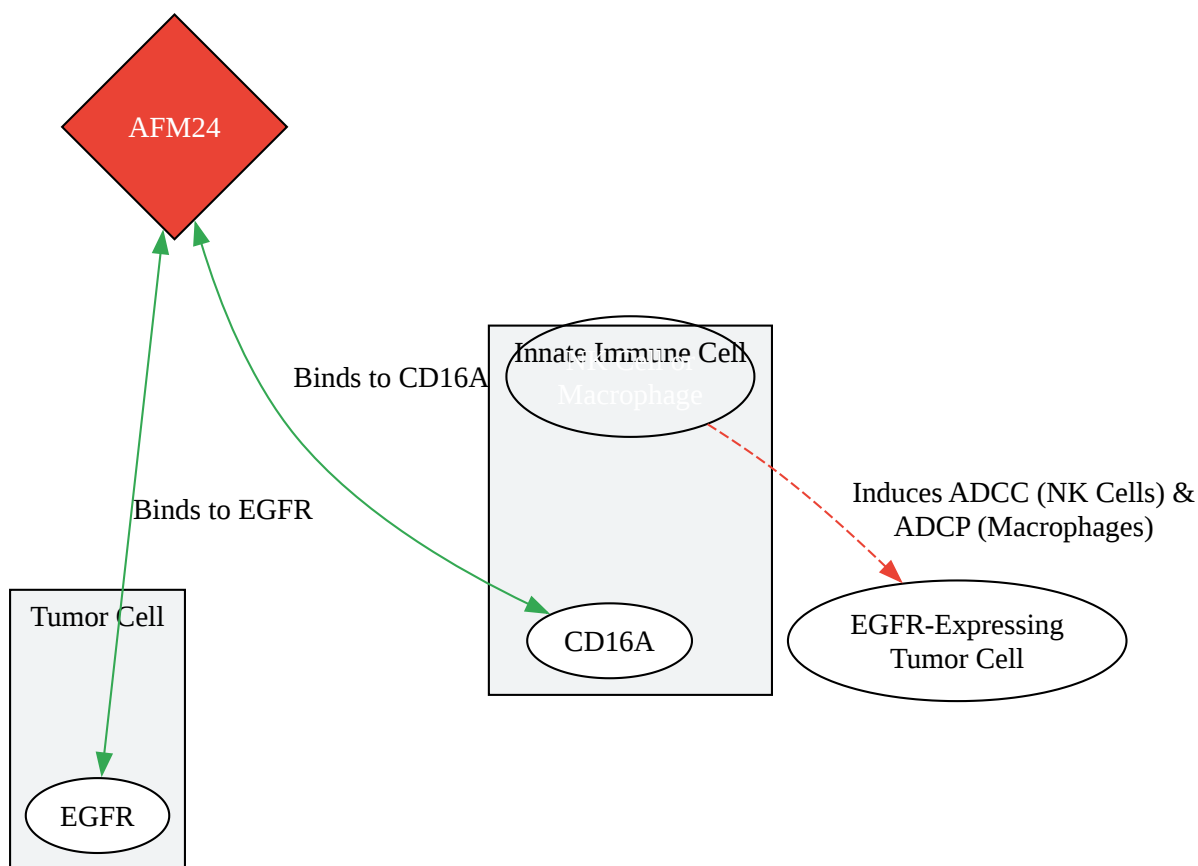
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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-escalation strategies and safety of **AFM24**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.

## Frequently Asked Questions (FAQs)

### Q1: What is the mechanism of action of **AFM24**?

**AFM24** is a tetravalent, bispecific innate cell engager (ICE®) that targets the epidermal growth factor receptor (EGFR) on tumor cells and the CD16A receptor on innate immune cells, such as natural killer (NK) cells and macrophages.[1][2][3] By creating a bridge between these cells, **AFM24** redirects the cytotoxic capabilities of NK cells and macrophages to EGFR-expressing tumors.[1][4] This engagement leads to antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively, resulting in tumor cell lysis. Importantly, **AFM24**'s mechanism of action is independent of EGFR signaling pathways, suggesting its potential to overcome resistance to traditional EGFR inhibitors.



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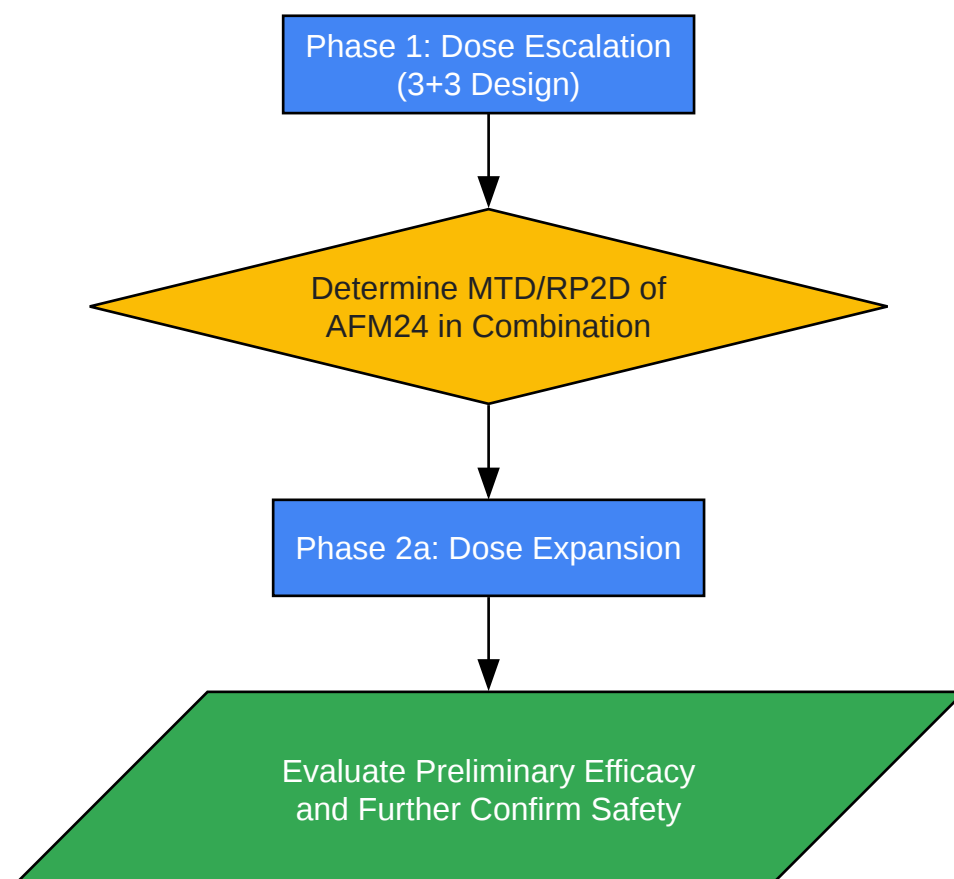
Caption: A simplified workflow of the **AFM24** monotherapy clinical trial.

## Phase 1/2a Combination Study with Atezolizumab (NCT05109442) - Key Methodologies

- Patient Population: Patients with selected EGFR-expressing advanced solid malignancies whose disease has progressed after previous anticancer therapies.
- Study Design: The study consists of a dose-escalation phase (Phase 1) followed by an expansion phase (Phase 2a).

- Drug Administration: **AFM24** is administered intravenously weekly at escalating doses, and atezolizumab is given at a fixed dose of 840 mg intravenously every two weeks.
- Primary Endpoints: The primary endpoint for the dose-escalation phase is the incidence of DLTs. For the expansion phase, the primary endpoint is the objective response rate.
- Safety Lead-in: Before starting the combination treatment, patients receive a single dose of **AFM24** and are monitored for one week for any adverse events.

#### **AFM24** and Atezolizumab Combination Trial Logic



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Caption: The logical progression of the **AFM24** and atezolizumab combination clinical trial.

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## References

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